molecular formula C13H9BrN2O5 B15089988 Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate

Cat. No.: B15089988
M. Wt: 353.12 g/mol
InChI Key: OXGNGRNPIYPJLQ-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group and bromine atom may play crucial roles in binding to enzymes or receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-chloro-3-nitro-2-oxopyridin-1(2H)-yl)benzoate: Similar structure with a chlorine atom instead of bromine.

    Methyl 4-(5-bromo-3-amino-2-oxopyridin-1(2H)-yl)benzoate: Contains an amino group instead of a nitro group.

    Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)phenylacetate: Different ester group attached to the benzoate ring.

Uniqueness

Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and a nitro group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9BrN2O5

Molecular Weight

353.12 g/mol

IUPAC Name

methyl 4-(5-bromo-3-nitro-2-oxopyridin-1-yl)benzoate

InChI

InChI=1S/C13H9BrN2O5/c1-21-13(18)8-2-4-10(5-3-8)15-7-9(14)6-11(12(15)17)16(19)20/h2-7H,1H3

InChI Key

OXGNGRNPIYPJLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br

Origin of Product

United States

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